molecular formula C10H21Cl2N3O B13723932 4-Dimethylamino-1-piperazin-1-yl-but-2-en-1-one dihydrochloride

4-Dimethylamino-1-piperazin-1-yl-but-2-en-1-one dihydrochloride

Katalognummer: B13723932
Molekulargewicht: 270.20 g/mol
InChI-Schlüssel: JQNVUMOIHZDEAF-CZEFNJPISA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Dimethylamino-1-piperazin-1-yl-but-2-en-1-one dihydrochloride is a chemical compound known for its diverse applications in scientific research and industry. This compound is characterized by its unique structure, which includes a dimethylamino group and a piperazine ring, making it a valuable molecule for various chemical reactions and applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-Dimethylamino-1-piperazin-1-yl-but-2-en-1-one dihydrochloride typically involves the reaction of 4-dimethylaminobut-2-en-1-one with piperazine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and requires careful temperature control to ensure the desired product is obtained.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of high-purity reagents and advanced purification techniques, such as recrystallization and chromatography, ensures the production of high-quality this compound.

Analyse Chemischer Reaktionen

Types of Reactions

4-Dimethylamino-1-piperazin-1-yl-but-2-en-1-one dihydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to achieve the desired products.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.

Wissenschaftliche Forschungsanwendungen

4-Dimethylamino-1-piperazin-1-yl-but-2-en-1-one dihydrochloride has numerous applications in scientific research, including:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: This compound is utilized in the study of biological processes and as a tool for probing biochemical pathways.

    Industry: It is employed in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 4-Dimethylamino-1-piperazin-1-yl-but-2-en-1-one dihydrochloride involves its interaction with specific molecular targets and pathways. The dimethylamino group and piperazine ring play crucial roles in its reactivity and binding properties. The compound can interact with enzymes, receptors, and other biomolecules, influencing various biochemical processes.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 4-Dimethylamino-1-piperazin-1-yl-but-2-en-1-one
  • 4-Dimethylamino-1-piperazin-1-yl-but-2-en-1-one hydrochloride

Uniqueness

4-Dimethylamino-1-piperazin-1-yl-but-2-en-1-one dihydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, solubility, and binding characteristics, making it valuable for specific applications in research and industry.

Eigenschaften

Molekularformel

C10H21Cl2N3O

Molekulargewicht

270.20 g/mol

IUPAC-Name

(E)-4-(dimethylamino)-1-piperazin-1-ylbut-2-en-1-one;dihydrochloride

InChI

InChI=1S/C10H19N3O.2ClH/c1-12(2)7-3-4-10(14)13-8-5-11-6-9-13;;/h3-4,11H,5-9H2,1-2H3;2*1H/b4-3+;;

InChI-Schlüssel

JQNVUMOIHZDEAF-CZEFNJPISA-N

Isomerische SMILES

CN(C)C/C=C/C(=O)N1CCNCC1.Cl.Cl

Kanonische SMILES

CN(C)CC=CC(=O)N1CCNCC1.Cl.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.